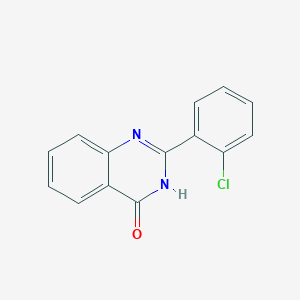
2-(2-Chlorophenyl)quinazolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)quinazolin-4-ol is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing nitrogen atoms in their ring structure. These compounds have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)quinazolin-4-ol typically involves the reaction of anthranilic acid with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazolinone derivative. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2-Chlorophenyl)quinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
作用機序
The mechanism of action of 2-(2-Chlorophenyl)quinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. By targeting these enzymes, the compound can interfere with the growth and survival of cancer cells .
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)quinazolin-4-ol
- 2-(2-Fluorophenyl)quinazolin-4-ol
- 2-(2-Bromophenyl)quinazolin-4-ol
Uniqueness
2-(2-Chlorophenyl)quinazolin-4-ol is unique due to the presence of the chloro group at the 2-position of the phenyl ring. This structural feature imparts distinct chemical and biological properties to the compound. Compared to its analogs, the chloro-substituted derivative may exhibit enhanced antimicrobial and anticancer activities, making it a valuable compound for further research and development .
特性
分子式 |
C14H9ClN2O |
|---|---|
分子量 |
256.68 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9ClN2O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8H,(H,16,17,18) |
InChIキー |
CYFBBWSUIVQAFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


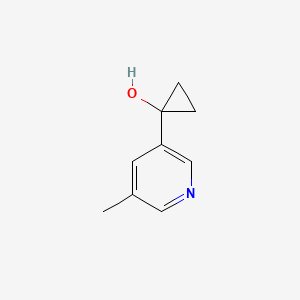
![Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13584984.png)


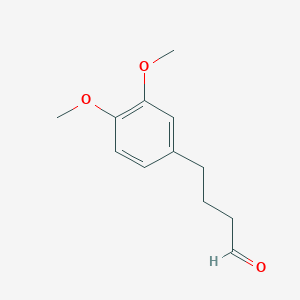
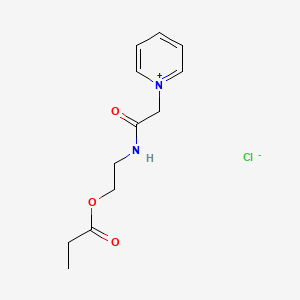
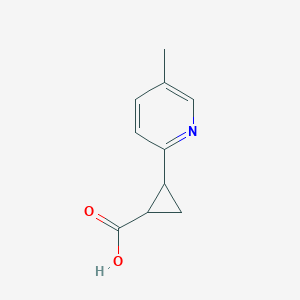
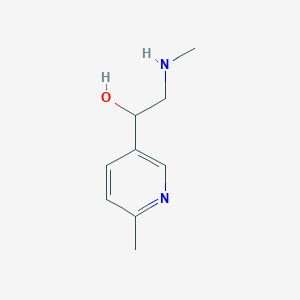
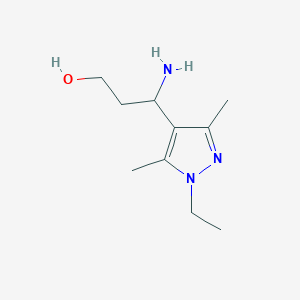
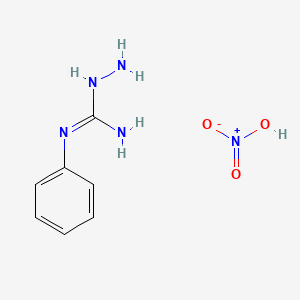

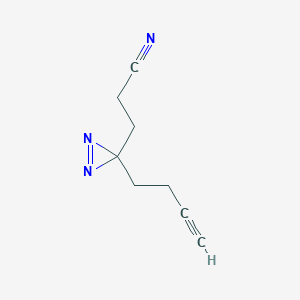
![1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B13585039.png)

